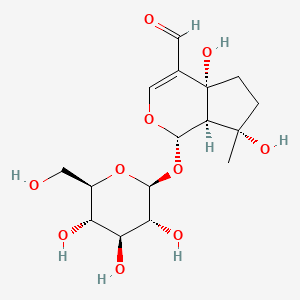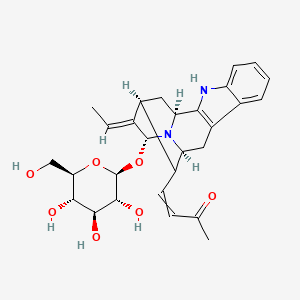
Euphroside
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of phosphor materials often involves high-temperature solid-state reaction methods, combustion synthesis, or hydrothermal methods, aiming to achieve high crystallinity, purity, and specific luminescent properties. For instance, Y2O3:Eu3+ phosphor exhibits enhanced photoluminescence when synthesized via microwave-assisted hydrothermal combustion, attributed to increased crystallinity and improved compositional homogeneity (S. Som et al., 2015).
Molecular Structure Analysis
The structure of phosphors is critical for their luminescent properties. Phosphors like Ca3La6Si6O24:Eu3+ and LiLaMgWO6:Eu3+ exhibit structures that enable specific luminescent behaviors. The structure determines the emission characteristics, with different dopant concentrations affecting the luminescence efficiency and thermal stability (Renping Cao et al., 2020).
Chemical Reactions and Properties
The chemical reactions involved in the synthesis of phosphors often include the reaction of host lattice materials with dopants such as Eu3+, which are chosen for their ability to produce desired emission colors under specific excitation wavelengths. The chemical properties, such as the reactivity of the dopants with the host lattice and the stability of the resulting compound, are crucial for the final material's performance (Li Li et al., 2017).
Physical Properties Analysis
The physical properties, including particle size, morphology, and crystallinity, significantly impact the phosphor's luminescence efficiency and thermal stability. Nanocrystalline phosphors, for example, can exhibit different luminescence properties compared to their bulk counterparts due to their increased surface area and quantum size effects (Xicheng Wang et al., 2015).
Chemical Properties Analysis
The chemical properties of phosphors, such as their phase purity, chemical composition, and dopant distribution, play a critical role in their luminescent properties. Proper incorporation of dopants into the host lattice without creating unwanted defects or impurities is essential for achieving high-efficiency luminescence (M. Upasani, 2016).
Wissenschaftliche Forschungsanwendungen
Euphroside is identified as the major iridoid in species of the Orthocarpus genus, suggesting its significance in botanical and pharmacological studies (Boros, Stermitz, & Harris, 1990).
Research on Euphorbia milii Des Moul, a plant closely related to this compound, indicates its potential as a source for bioactive agents due to its antioxidant and enzyme inhibitory properties. This suggests this compound's potential role in developing natural bioactive compounds (Saleem et al., 2019).
This compound, along with other iridoid glucosides, has been isolated from the leaves and twigs of Clerodendrum incisum, indicating its presence across different plant species and its potential pharmacological relevance (Stenzel, Rimpler, & Hunkler, 1986).
The presence of this compound in Pedicularis species, along with other iridoid glucosides, underscores its role in chemical ecology and its potential pharmacological importance (Berg et al., 1985).
This compound has been isolated from Pedicularis flava Pall., a medicinal plant in Mongolia, which highlights its significance in traditional medicine and potential therapeutic applications (Tunsag et al., 2017).
Wirkmechanismus
Target of Action
Euphroside is a natural product of Euphrasia, Scrophulariaceae The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It’s known that this compound combines astringent and anti-inflammatory actions to produce an overall anti-catarrhal action and mucous membrane detoxifying effect . More research is required to understand the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
It’s known that iridoids, a class of active compounds that this compound belongs to, have been shown to have neuroprotective, hepatoprotective, anti-inflammatory, antitumor, hypoglycemic, and hypolipidemic activities . These activities suggest that this compound may affect multiple biochemical pathways.
Result of Action
It’s known that this compound has astringent and anti-inflammatory actions, which produce an overall anti-catarrhal action and mucous membrane detoxifying effect . More research is required to understand the specific molecular and cellular effects of this compound’s action.
Eigenschaften
IUPAC Name |
(1S,4aR,7S,7aR)-4a,7-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O10/c1-15(22)2-3-16(23)7(4-17)6-24-14(12(15)16)26-13-11(21)10(20)9(19)8(5-18)25-13/h4,6,8-14,18-23H,2-3,5H2,1H3/t8-,9-,10+,11-,12-,13+,14+,15+,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDUJICSWDUDSBC-PGELYSMJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(C1C(OC=C2C=O)OC3C(C(C(C(O3)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC[C@]2([C@@H]1[C@@H](OC=C2C=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is euphroside and where is it found?
A1: this compound is an iridoid glucoside, a type of natural product characterized by a specific bicyclic structure and a glucose molecule attached to it. It was first isolated from the plant Euphrasia salisburgensis []. Since then, this compound has been found in various plant species, particularly within the genus Pedicularis [, , , ] and Euphrasia [, ].
Q2: Are there any other notable iridoid glucosides found alongside this compound in these plants?
A2: Yes, research frequently identifies other iridoid glucosides co-occurring with this compound. These commonly include aucubin, geniposidic acid, plantarenaloside, and mussaenoside [, , , , , ]. Interestingly, the specific profile and relative abundance of these iridoids can vary between species and even varieties within a species [].
Q3: Has this compound been found to be a primary compound in any specific plant species?
A3: Yes, studies have shown that this compound is a major iridoid component in several Orthocarpus species, including Orthocarpus purpureoalbus, Orthocarpus luteus, Orthocarpur tolmei, and Orthocarpus tenuifolius [].
Q4: A compound named "pinifolin" was once thought to be a novel iridoid. What is its relationship to this compound?
A4: Research has revealed that "pinifolin" is not a naturally occurring iridoid but rather an artifact formed from another iridoid glucoside, plantarenaloside, during extraction processes involving heat [].
Q5: Beyond iridoid glucosides, are there other classes of compounds found in plants that also contain this compound?
A5: Yes, several studies highlight the co-occurrence of phenylethanoid glycosides with this compound and other iridoids. For instance, verbascoside and leucosceptoside A have been identified alongside this compound in Euphrasia pectinata [, ], while Pedicularis kerneri also contains verbascoside, echinacoside, and leucosceptoside A [].
Q6: The presence of specific compounds can be valuable for understanding plant relationships. Have any compounds, including this compound, been suggested as chemotaxonomic markers within Pedicularis?
A6: Indeed, research comparing the chemical profiles of Pedicularis rostratocapitata and Pedicularis verticillata suggests that the presence of 8-epiloganic acid, campneoside II, cistantubuloside C1, ligustroside, and excelside B may be specific to P. rostratocapitata. On the other hand, angoroside A, cistantubuloside B1, and wiedemannioside C appear to be unique to P. verticillata. While both species contain this compound, the study posits that these other compounds could serve as potential chemotaxonomic markers within the genus [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




